molecular formula C8H9BrN2O B118694 2-Acetylamino-5-bromo-3-methylpyridine CAS No. 142404-81-7

2-Acetylamino-5-bromo-3-methylpyridine

Cat. No. B118694
M. Wt: 229.07 g/mol
InChI Key: HBZDMVSJHVZHKC-UHFFFAOYSA-N
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Description

2-Acetylamino-5-bromo-3-methylpyridine, also known as N-(5-Bromo-3-methyl-2-pyridinyl)acetylamide, is a chemical compound with the molecular formula C8H9BrN2O . It has an average mass of 229.074 Da and a monoisotopic mass of 227.989822 Da .


Molecular Structure Analysis

The molecular structure of 2-Acetylamino-5-bromo-3-methylpyridine has been studied using vibrational spectroscopic, molecular docking, and density functional theory .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 357.9±42.0 °C at 760 mmHg, and a flash point of 170.2±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its molar refractivity is 51.1±0.3 cm3, and it has a polar surface area of 42 Å2 .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking

2-Acetylamino-5-bromo-3-methylpyridine has been analyzed through conformational, molecular docking, and vibrational spectral analysis using both experimental and theoretical methods. This molecule has shown potential as an inhibitor against lung cancer due to its bioactivity confirmed by molecular docking analysis and various spectroscopic studies. The research highlights its anticancer activity and provides insight into its molecular reactivity and stability using frontier molecular orbital analysis, suggesting its potential in pharmaceutical applications (Premkumar et al., 2016).

Synthesis of Pyridine-Based Derivatives

The molecule has been utilized in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, showing significant potential in biomedical applications. Density functional theory (DFT) studies have been carried out to explore the molecular properties and reaction pathways of these derivatives, highlighting their potential as chiral dopants for liquid crystals and their moderate biological activities (Ahmad et al., 2017).

Molecular Structure and Spectroscopic Studies

A comprehensive study on the molecular structure and spectroscopic properties of 2-Acetylamino-5-bromo-3-methylpyridine has been conducted. This includes FT-IR, FT-Raman spectra analysis, and investigations into its molecular stability through natural bond orbital (NBO) analysis. The study also delves into HOMO-LUMO energy calculations, which shed light on the charge transfer within the molecule, and highlights its biological activity potential confirmed by molecular docking studies (Santhy et al., 2019).

Ligand Development for Meta-C-H Arylation

The molecule has been instrumental in the development of a 3-acetylamino-2-hydroxypyridine class of ligands that promote meta-C-H arylation. This has been applied to a wide variety of substrates, including anilines, phenols, and heterocycles, showcasing its versatility and potential in synthetic chemistry and drug development. The methodology enables the synthesis of complex molecules, which can have significant implications for pharmaceutical research (Wang et al., 2016).

Coordination Compounds and Molecular Docking Studies

The molecule has also been used in the synthesis of coordination compounds with copper(II) chloride, demonstrating the steric influence of the 6-methyl group on molecular and crystal structures. These studies not only contribute to the understanding of molecular geometry and coordination but also open avenues for further exploration in coordination chemistry and its applications in catalysis and material science (Smolentsev et al., 2014).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Acetylamino-5-bromo-3-methylpyridine . For a comprehensive understanding, it’s recommended to go through these papers.

properties

IUPAC Name

N-(5-bromo-3-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-7(9)4-10-8(5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZDMVSJHVZHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358543
Record name 2-Acetylamino-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylamino-5-bromo-3-methylpyridine

CAS RN

142404-81-7
Record name 2-Acetylamino-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylamino-5-bromo-3-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromo-3-methylpyridine (300 mg) in N,N-dimethylaniline (486 mg) was added acetyl chloride (138 mg), and the mixture was stirred for 3 hours at 70° C. The reaction mixture was poured into water, and extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography (chloroform) to give 2-acetamido-5-bromo-3-methylpyridine (120 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
486 mg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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